molecular formula C11H8Cl3NO2 B13679756 2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone

2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone

Cat. No.: B13679756
M. Wt: 292.5 g/mol
InChI Key: JDKZEBBNLRANEH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a trichloromethyl group attached to an indole ring, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone typically involves the reaction of 5-methoxyindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives. Substitution reactions result in a variety of substituted indole derivatives .

Scientific Research Applications

2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(5-methoxy-7-methyl-3-indolyl)ethanone
  • 5-Methoxy-3-indoleacetic acid
  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

2,2,2-Trichloro-1-(5-methoxy-3-indolyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloromethyl group enhances its reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C11H8Cl3NO2

Molecular Weight

292.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(5-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO2/c1-17-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

JDKZEBBNLRANEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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